HU 433

Catalog No.
S530112
CAS No.
256934-39-1
M.F
C27H42O3
M. Wt
414.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HU 433

CAS Number

256934-39-1

Product Name

HU 433

IUPAC Name

[(1R,4R,5R)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol

Molecular Formula

C27H42O3

Molecular Weight

414.6 g/mol

InChI

InChI=1S/C27H42O3/c1-8-9-10-11-12-26(2,3)19-14-23(29-6)25(24(15-19)30-7)20-13-18(17-28)21-16-22(20)27(21,4)5/h13-15,20-22,28H,8-12,16-17H2,1-7H3/t20-,21+,22-/m1/s1

InChI Key

CFMRIVODIXTERW-BHIFYINESA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

bicyclo(3.1.1)hept-2-ene-2-methanol, 4-(4-(1,1-dimethylheptyl)-2,6-dimethoxyphenyl)-6,6-dimethyl-, (1R,4S,5R)-, HU 308, HU 433, HU-308, HU308

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C(C3CC2C3(C)C)CO)OC

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)[C@@H]2C=C([C@@H]3C[C@H]2C3(C)C)CO)OC

The exact mass of the compound [(1S,4S,5S)-4-[2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol is 414.3134 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. It belongs to the ontological category of primary allylic alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

HU 433 (CAS: 256934-39-1) is a highly selective, synthetic cannabinoid type-2 (CB2) receptor agonist and the specific enantiomer of the well-characterized CB2 agonist HU-308. While it shares the core bicyclic framework and absolute specificity for the CB2 receptor over the psychoactive CB1 receptor, HU 433 is distinguished by its distinct spatial orientation within the receptor's orthosteric binding pocket [1]. This specific binding conformation triggers a highly efficacious downstream signaling cascade, making it a critical procurement choice for advanced preclinical models of osteoporosis, neuroinflammation, and immune modulation where maximal biological potency is required at extremely low concentrations to bypass the formulation limitations of lipophilic compounds [2].

Substituting HU 433 with its enantiomer HU-308, or other generic CB2 agonists like JWH-133, fundamentally alters dose-response dynamics and therapeutic efficacy in cell-based and in vivo assays [1]. Despite HU 433 exhibiting a lower orthosteric binding affinity for the CB2 receptor—as measured by standard radioligand displacement assays—it demonstrates biological potency 3 to 4 orders of magnitude higher than HU-308 in critical functional assays such as osteoblast proliferation and acute anti-inflammatory responses [1]. Relying purely on standard binding affinity metrics to select a generic cannabinoid substitute will result in severe underperformance in functional tissue regeneration models, leading to irreproducible dosing regimens, failed efficacy endpoints, and unnecessary scale-up of active pharmaceutical ingredient (API) requirements [1].

Osteoblast Proliferation Potency and Workflow Compatibility

In in vitro murine calvarial osteoblast culture systems, HU 433 exhibits a biphasic dose-response effect that peaks at picomolar concentrations, vastly outperforming its enantiomer HU-308 [1].

Evidence DimensionPeak osteoblast proliferation concentration
Target Compound Data10^-12 M (picomolar)
Comparator Or BaselineHU-308 (10^-9 to 10^-8 M)
Quantified Difference1,000 to 10,000-fold higher potency for HU 433
ConditionsMouse calvarial osteoblast culture system

Enables ultra-low-dose formulation in laboratory workflows, bypassing the severe solubility and handling limitations typically associated with highly lipophilic cannabinoids in aqueous in vitro systems.

In Vivo Reversal of Ovariectomy-Induced Bone Loss

When evaluated in a murine model of ovariectomy (OVX)-induced osteoporosis, HU 433 completely reversed the decrease in trabecular bone volume/tissue volume (BV/TV) at microgram-per-kilogram dosing, whereas HU-308 required milligram-per-kilogram dosing to achieve only partial recovery [1].

Evidence DimensionDose required for bone loss reversal
Target Compound Data20 µg/kg/day (complete reversal)
Comparator Or BaselineHU-308 (20 mg/kg/day for <50% reversal)
Quantified DifferenceHU 433 achieves superior bone recovery at a 1,000-fold lower dose
ConditionsMurine model of ovariectomy-induced osteoporosis

Drastically reduces the required active pharmaceutical ingredient (API) load, improving formulation compatibility and procurement economics for preclinical in vivo studies.

Systemic Anti-Inflammatory Efficacy (Acute Edema)

In a standard ear-swelling model used to assess the anti-inflammatory activity of cannabinoid receptor agonists, HU 433 achieved equivalent edema inhibition to HU-308 but at a fraction of the systemic dose [1].

Evidence DimensionDose required for ~50% inhibition of acute ear swelling
Target Compound Data20 µg/kg (single dose)
Comparator Or BaselineHU-308 (50 mg/kg single dose)
Quantified DifferenceHU 433 is approximately 2,500-fold more potent in vivo
ConditionsArachidonic acid/xylene-induced mouse ear-swelling model

Validates HU 433 as the superior candidate for systemic applications where the high-dose toxicity or poor aqueous solubility of standard cannabinoids present major formulation barriers.

Preclinical Osteoporosis and Bone Regeneration Models

Due to its peak efficacy at picomolar concentrations and ability to completely reverse ovariectomy-induced bone loss at microgram doses, HU 433 is the optimal CB2 agonist for studying osteoblast proliferation and osteoclast inhibition in high-turnover bone loss models [1].

Ultra-Low-Dose Anti-Inflammatory Therapeutics Formulation

HU 433 is ideal for formulating treatments for acute edema and systemic inflammation where minimizing the active pharmaceutical ingredient (API) load is critical. Its 2,500-fold higher potency compared to HU-308 helps bypass the solubility limits and formulation-related toxicities typical of lipophilic cannabinoids [1].

Functional CB2 Receptor Assays and Biased Agonism Studies

HU 433 serves as an essential pharmacological tool to study spatial orientation effects and downstream signaling (e.g., cAMP synthesis, Mapkapk2 expression). It is specifically chosen when standard radioligand binding does not correlate with functional outcomes, highlighting the importance of functional efficacy over simple receptor affinity[1].

Ocular Inflammation and Retinal Damage Models

Leveraging its superior in vivo potency, HU 433 is utilized in models of proliferative vitreoretinopathy (PVR) to suppress microglial hyperactivation and preserve tissue integrity, offering a highly efficacious alternative to standard cannabinoids in neuroinflammatory ocular research [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

414.31339520 Da

Monoisotopic Mass

414.31339520 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8I5L034D55

MeSH Pharmacological Classification

Cannabinoid Receptor Agonists

Wikipedia

Onternabez

Dates

Last modified: 04-14-2024
1: Ossola CA, Surkin PN, Mohn CE, Elverdin JC, Fernández-Solari J. Anti-Inflammatory and Osteoprotective Effects of Cannabinoid-2 Receptor Agonist HU-308 in a Rat Model of Lipopolysaccharide-Induced Periodontitis. J Periodontol. 2016 Jun;87(6):725-34. doi: 10.1902/jop.2016.150612. PubMed PMID: 26846967.
2: Smoum R, Baraghithy S, Chourasia M, Breuer A, Mussai N, Attar-Namdar M, Kogan NM, Raphael B, Bolognini D, Cascio MG, Marini P, Pertwee RG, Shurki A, Mechoulam R, Bab I. CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency. Proc Natl Acad Sci U S A. 2015 Jul 14;112(28):8774-9. doi: 10.1073/pnas.1503395112. PubMed PMID: 26124120; PubMed Central PMCID: PMC4507227.
3: Leung K. Gadolinium-HU-308-incorporated micelles. 2011 Mar 15 [updated 2011 Apr 21]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK54067/ PubMed PMID: 21542549.
4: Rajesh M, Pan H, Mukhopadhyay P, Bátkai S, Osei-Hyiaman D, Haskó G, Liaudet L, Gao B, Pacher P. Cannabinoid-2 receptor agonist HU-308 protects against hepatic ischemia/reperfusion injury by attenuating oxidative stress, inflammatory response, and apoptosis. J Leukoc Biol. 2007 Dec;82(6):1382-9. PubMed PMID: 17652447; PubMed Central PMCID: PMC2225476.
5: Hanus L, Breuer A, Tchilibon S, Shiloah S, Goldenberg D, Horowitz M, Pertwee RG, Ross RA, Mechoulam R, Fride E. HU-308: a specific agonist for CB(2), a peripheral cannabinoid receptor. Proc Natl Acad Sci U S A. 1999 Dec 7;96(25):14228-33. PubMed PMID: 10588688; PubMed Central PMCID: PMC24419.

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